molecular formula C40H30O23 B1263055 hyemaloside C

hyemaloside C

Número de catálogo: B1263055
Peso molecular: 878.6 g/mol
Clave InChI: BIUWKTLZFMHRQE-RYQQTUIDSA-N
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Descripción

Hyemaloside C is a beta-D-glucoside compound having a a hexahydroxydiphenoyl (HHDP) group bridging over positions 4 and 6, galloyl groups at positions 2 and 3 and a 4-hydroxyphenyl substituent at the 1-position. Isolated from Eugenia hyemalis, it exhibits inhibitory activity against HIV-1. It has a role as a metabolite and an EC 3.1.26.13 (retroviral ribonuclease H) inhibitor. It is a beta-D-glucoside and a gallate ester. It derives from a hydroquinone O-beta-D-glucopyranoside.

Análisis De Reacciones Químicas

Current Literature Gaps

  • Hyemaloside C does not appear in any indexed research articles, reviews, or patents within the provided search results ( ).

  • No experimental data, synthetic pathways, or reaction mechanisms involving this compound are documented in the sources.

Potential Explanations for Missing Data

  • Novel Compound : this compound may be a recently discovered or proprietary molecule not yet published in open-access journals.

  • Nomenclature Variants : The compound might be listed under a different IUPAC name, synonym, or registry number in specialized databases (e.g., SciFinder, Reaxys).

  • Underexplored Research Area : If this compound is a natural product, its reactivity and synthetic modifications may not yet be characterized.

Recommendations for Further Research

To obtain actionable insights into this compound’s chemical reactions:

Step Action Purpose
1Consult proprietary databases (e.g., CAS SciFinder, Reaxys)Verify existence, nomenclature, and prior studies.
2Perform experimental characterization (e.g., NMR, MS, X-ray crystallography)Determine structure and reactive functional groups.
3Conduct reactivity studies (hydrolysis, oxidation, enzymatic assays)Identify degradation pathways or catalytic modifications.

General Guidelines for Analyzing Uncharacterized Compounds

If this compound shares structural motifs with known glycosides or saponins (common for "-oside" nomenclature), its reactivity might involve:

  • Acid/Base-Catalyzed Hydrolysis : Cleavage of glycosidic bonds under acidic or alkaline conditions.

  • Enzymatic Modifications : Potential substrates for glycosyltransferases or hydrolases.

  • Oxidative Reactions : Susceptibility to oxidation at hydroxyl or double-bond sites.

Limitations of Available Data

The absence of peer-reviewed studies in the provided sources precludes the inclusion of tables, spectral data, or mechanistic details. Reliable information must be validated through primary research or proprietary platforms.

For authoritative guidance, collaborate with institutions specializing in natural product chemistry or synthetic organic chemistry to explore this compound’s properties.

Q & A

Basic Research Questions

Q. How is hyemaloside C isolated and purified from Eugenia hyemalis?

this compound is extracted using a multi-step solvent partitioning and chromatography protocol. Fresh plant material is first extracted with a CH₂Cl₂–MeOH (1:1) mixture, followed by MeOH. The combined crude extract undergoes solvent-solvent partitioning, concentrating bioactive components in the ethyl acetate fraction. Size exclusion chromatography (Sephadex LH-20, CH₂Cl₂–MeOH 1:1) separates fractions, with subsequent purification via reversed-phase HPLC (C18 column, 0–60% acetonitrile gradient in 0.05% aqueous TFA). Final yields are typically low (~1.1 mg from 5.00 g crude extract), necessitating careful handling .

Q. What spectroscopic methods are used to characterize this compound’s structure?

Structural elucidation relies on:

  • UV-Vis spectroscopy : Identifies λmax at 221 nm (logε 4.17) and 284 nm (logε 4.20) in MeOH, indicative of conjugated phenolic systems .
  • NMR : ¹H and ¹³C NMR spectra (500 MHz, CD₃OD) reveal key signals:

Proton/Carbonδ (ppm)Assignment
7.15 (2H, s)R3 H-2,6Aromatic protons
5.49 (1H, t)H-3Glycosidic linkage
168.14 (C)C-7 (R3)Ester carbonyl
HMBC correlations confirm galactosyl substitution patterns .
  • HREIMS : Molecular ion at m/z 877.1129 [M – H]⁻ validates the molecular formula .

Q. What biological assays are used to evaluate this compound’s activity?

this compound is tested for HIV-1 RNase H inhibition via a FRET-based assay and HIV cytopathicity in CEM-SS cells infected with strain RF. Dose-response curves and IC₅₀ values are calculated to quantify inhibitory potency .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during this compound’s structural analysis?

Discrepancies in NMR/UV assignments often arise from impurities or solvent effects. To resolve these:

  • Compare isolated fractions with synthetic analogs (if available).
  • Use 2D NMR techniques (e.g., COSY, NOESY) to confirm spin systems and spatial proximity.
  • Validate mass fragmentation patterns against computational predictions (e.g., Mass Frontier software) .

Q. What experimental design considerations are critical for optimizing this compound’s yield and purity?

Key factors include:

  • Solvent selection : Ethyl acetate preferentially extracts polar glycosides, while MeOtBu fractions may retain non-target compounds .
  • Chromatography parameters : Adjust gradient elution (e.g., 0–60% acetonitrile over 40 min) to balance resolution and runtime.
  • Batch consistency : Use voucher specimens (e.g., NYBG Q65V1530) to ensure plant material uniformity .

Q. How do researchers validate this compound’s structure-activity relationship (SAR) for RNase H inhibition?

SAR studies involve:

  • Synthesizing analogs with modified glycosyl groups (e.g., replacing galactose with glucose).
  • Testing inhibitory activity in parallel assays to identify critical functional groups.
  • Molecular docking simulations to predict binding interactions with RNase H’s active site .

Q. What statistical methods are appropriate for analyzing this compound’s bioassay data?

  • Dose-response Fit to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients.
  • Reproducibility: Report biological replicates (n ≥ 3) and use ANOVA for inter-group comparisons .

Q. How can researchers mitigate challenges in reproducing this compound’s reported bioactivity?

  • Standardize protocols : Adopt FRET assay conditions (e.g., 37°C, pH 7.4) and cell lines (CEM-SS) from original studies.
  • Control for degradation : Store isolates at –80°C in amber vials to prevent photodegradation.
  • Cross-validate : Compare results with structurally related compounds (e.g., hyemaloside A/B) to confirm assay specificity .

Q. Methodological Guidelines

Q. How should researchers present this compound’s spectral data in publications?

  • Include raw NMR/HRMS data in supplementary materials.
  • Use tables to summarize key signals (see Question 2) and figures for HMBC/NOESY correlations.
  • Avoid excessive chemical structures in graphics; limit to 2–3 critical motifs .

Q. What ethical and reporting standards apply to this compound research?

  • Disclose funding sources (e.g., NCI contracts) and conflicts of interest.
  • Adhere to SI units and statistical reporting guidelines (e.g., mean ± SD, p-values) .

Propiedades

Fórmula molecular

C40H30O23

Peso molecular

878.6 g/mol

Nombre IUPAC

[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-13-(4-hydroxyphenoxy)-8,18-dioxo-12-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C40H30O23/c41-14-1-3-15(4-2-14)59-40-35(63-37(55)13-7-20(44)28(49)21(45)8-13)34(62-36(54)12-5-18(42)27(48)19(43)6-12)33-24(60-40)11-58-38(56)16-9-22(46)29(50)31(52)25(16)26-17(39(57)61-33)10-23(47)30(51)32(26)53/h1-10,24,33-35,40-53H,11H2/t24-,33-,34+,35-,40-/m1/s1

Clave InChI

BIUWKTLZFMHRQE-RYQQTUIDSA-N

SMILES isomérico

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

SMILES canónico

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

Sinónimos

hyemaloside C

Origen del producto

United States

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